4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Description
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione is a complex organic compound that belongs to the class of quinolines This compound is characterized by the presence of a nitrophenyl group attached to an octahydroquinoline ring system
Properties
IUPAC Name |
4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZPZOPIXAXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
4-Nitrophenyl acetate: Used in various biochemical assays and as a substrate for enzyme reactions
Uniqueness
4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione stands out due to its unique combination of a nitrophenyl group and an octahydroquinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
